Cas no 1007-42-7 ((S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride)
(S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride
- L-Histidine hydrochloride solution
- histidine hydrochloride
- L-Histidine hydrochloride
- L-histidine monohydrochloride
- (S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride
- L-HISTIDINE DIHYDROCHLORIDE CRYSTALLINE
- L-HISTIDINE DI HCL
- L-Histidine dihydrochloride
- L-HISTIDINE HCL
- Histidine,hydrochloride, L- (8CI)
- L-Histidine, hydrochloride (9CI)
- His HCl
- H-His-OH.xHCl
- Crystalline2HCl
- L-Histdine Dihydrochloride
- (2S)-2-amino-3-(1H-imidazol-5-yl)propionic acid hydrochloride
- (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid hydrochloride
- SCHEMBL209483
- EN300-74584
- (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride
- Histidine hydrochloride, L-
- A929240
- AI3-18473
- HISTIDINE HCL [INCI]
- Histidine HCl
- H 8125
- Histidine monohydrochloride [NF]
- H-His-OH.HCl.H2O
- L-Histidine hydrochloride (VAN)
- HISTIDINE HYDROCHLORIDE [WHO-DD]
- DTXCID70700
- EINECS 213-754-2
- OSMHYDRAN LS 8453
- 645-35-2
- CAS-645-35-2
- CS-0009863
- MFCD00064556
- L-Hisidine monohydrocholoride
- SR-01000075269-1
- QZNNVYOVQUKYSC-JEDNCBNOSA-N
- Histidine monohydrochloride, L-(+)-
- propanoic acid hydrochloride
- HISTIDINE, L-, MONOHYDROCHLORIDE
- (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride
- Histidine, monohydrochloride
- (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride
- EU-0100566
- NCGC00261251-01
- l-Histidine.HCl
- FD20036
- DS-6380
- LP00566
- NSC 206275
- NS00079890
- (-)-Histidine monohydrochloride
- L-Histidine, hydrochloride (1:1)
- L-Histidine, monohydrochloride
- UNII-1D5Q932XM6
- CCG-221870
- Tox21_500566
- H-His-OH.HCl
- NSC 257867
- PHOTONYL
- SUNACTYL LS 9610
- EINECS 229-266-8
- 1D5Q932XM6
- HISTIDINE MONOHYDROCHLORIDE ANHYDROUS
- Q27252266
- DTXSID3020700
- (2S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid hydrochloride
- L-Histidine, monohydrochloride, hydrate
- Histidine hydrochloride (VAN)
- L-Histidine Hydrochloride,(S)
- A867866
- Histidine-L-HCl
- NCGC00093950-01
- (S)-2-Amino-3-(1h-imidazol-5-yl)propanoic acid hydrochloride
- Histidine, hydrochloride (1:1)
- 70605-39-9
- (S)-2-amino-3-(1H-imidazol-4-yl)
- NS00079950
- (-)-Histidine monohydrochloride; Histidine hydrochloride; Histidine monohydrochloride; L-Histidine hydrochloride
- CHEMBL1256578
- ?L-Histidine hydrochloride
- Histidine, monohydrochloride, DL-
- (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid HCl
- S(+)-alpha-Amino-1H-imidazole-4-propanoic acid hydrochloride
- J-521646
- 1007-42-7
- NSC-257867
- SR-01000075269
- DL-Histidine, hydrochloride
- L-Histidine HCl (H-L-His-OH.HCl)
- Histidine monohydrochloride
- AKOS015898038
- EINECS 211-438-9
- Tox21_111234
- P.P.A.A.
- Histidine, hydrochloride
- H0150
- 56272-24-3
- DB-308116
- DB-029959
- L-histidin hydrochloride
- L-HISTIDINE MONOHYDROCHLORIDE [FCC]
- 7048024: LHistidine monohydrochloride, monohydrate
- 645352: ()Histidine monohydrochloride
- CCRIS 7814
- Histidine monohydrochloride, L(+)
- Histidine hydrochloride, L
- 211-438-9
- 213-754-2
- LHistidine, hydrochloride (1:1)
- AAA64535
- LHistidine, monohydrochloride
-
- MDL: MFCD00066569
- Inchi: 1S/C6H9N3O2.ClH/c7-5(6(10)11)1-4-2-8-3-9-4;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H/t5-;/m0./s1
- InChI Key: QZNNVYOVQUKYSC-JEDNCBNOSA-N
- SMILES: Cl.OC([C@H](CC1=CN=CN1)N)=O
Computed Properties
- Exact Mass: 191.04600
- Monoisotopic Mass: 191.0461543g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 151
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- Topological Polar Surface Area: 92
Experimental Properties
- Melting Point: 240-245 °C (dec.)
- Boiling Point: 458.9°C at 760 mmHg
- PSA: 92.00000
- LogP: 0.86640
(S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride Security Information
- Hazard Statement: H302-H315-H319-H335
- Hazardous Material transportation number:UN 1789 8/PG 3
- WGK Germany:3
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:3-10
- Safety Term:S22-S24/25
(S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO516-100g |
(S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride |
1007-42-7 | 97% | 100g |
155.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO516-25g |
(S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride |
1007-42-7 | 97% | 25g |
148CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO516-500g |
(S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride |
1007-42-7 | 97% | 500g |
1310CNY | 2021-05-08 | |
| TRC | S078465-2.5g |
(S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride |
1007-42-7 | 2.5g |
$ 45.00 | 2022-06-03 | ||
| TRC | S078465-5g |
(S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride |
1007-42-7 | 5g |
$ 60.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L53820-10g |
H-His-OH.xHCl |
1007-42-7 | 97% | 10g |
¥30.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L53820-500g |
H-His-OH.xHCl |
1007-42-7 | 97% | 500g |
¥415.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L53820-100g |
H-His-OH.xHCl |
1007-42-7 | 97% | 100g |
¥113.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L53820-25g |
H-His-OH.xHCl |
1007-42-7 | 97% | 25g |
¥37.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L53820-1kg |
H-His-OH.xHCl |
1007-42-7 | 97% | 1kg |
¥662.0 | 2022-04-27 |
(S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride Suppliers
(S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride Related Literature
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1. The interaction of L-(+)-histidine methyl ester with metal ions. Part I. Formation constantsR. W. Hay,P. J. Morris J. Chem. Soc. A 1971 1518
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2. The interaction of L-(+)-histidine methyl ester with metal ions. Part I. Formation constantsR. W. Hay,P. J. Morris J. Chem. Soc. A 1971 1518
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Haley L. Swanson,Chengchen Guo,Michael Cao,J. Bennett Addison,Gregory P. Holland Phys. Chem. Chem. Phys. 2020 22 20349
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4. Crystal structure of a complexe of mercury(II) chloride and histidine hydrochlorideMargaret J. Adams,Dorothy C. Hodgkin,Ursula A. Raeburn J. Chem. Soc. A 1970 2632
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Luke A. O'Dell,Rongliang He,Jessica Pandohee CrystEngComm 2013 15 8657
Additional information on (S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride
CAS No. 1007-42-7: (S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride
Introduction to CAS No. 1007-42-7
CAS No. 1007-42-7, commonly referred to as (S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride, is a significant compound in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of an imidazole ring fused with an amino acid derivative, making it a versatile compound for various biological studies.
Chemical Structure and Properties
The chemical structure of (S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride is characterized by an imidazole moiety attached to a chiral amino acid backbone. The imidazole ring, a five-membered heterocyclic structure, contributes to the compound's ability to form hydrogen bonds and participate in π-interactions, which are crucial for its bioactivity. The presence of the amino group (-NH₂) and the carboxylic acid (-COOH) group further enhances its versatility in binding to various biological targets.
Synthesis and Purification
The synthesis of (S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride involves a multi-step process that includes the formation of the imidazole ring followed by the incorporation of the amino acid moiety. Recent advancements in asymmetric synthesis have enabled the selective formation of the (S) enantiomer, which is critical for its pharmacological activity. Purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to ensure high purity levels, making it suitable for both research and therapeutic applications.
Biological Activity and Applications
Research into (S)-2-Amino-3-(1H-imidazol-4-yl)-propanoic acid dihydrochloride has revealed its potential as a modulator of various biological pathways. Studies have shown that this compound exhibits significant activity against certain enzymes and receptors, making it a promising candidate for drug development in areas such as neurodegenerative diseases and cancer therapy.
Recent findings from clinical trials suggest that this compound may play a role in enhancing cognitive function by modulating neurotransmitter systems. Additionally, its ability to inhibit specific kinases has opened new avenues for its use in targeted therapies.
Safety and Toxicology
As with any pharmaceutical candidate, understanding the safety profile of (S)-2-Amino-3-(1H-imidazol-4-yli-propanoic acid dihydrochloride) is paramount. Preclinical studies have demonstrated that the compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, further long-term studies are required to fully assess its safety profile for human use.
Conclusion
CAS No. 1007-42-, or (S)-2-Amino -3 -(1 H -imidazol -4 -yl) propanoic acid dihydrochloride, represents a promising advancement in medicinal chemistry. Its unique structure, coupled with recent research findings, positions it as a potential breakthrough in treating various diseases. Continued research into its mechanisms of action and therapeutic applications will undoubtedly shed more light on its full potential in the field of medicine.
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